N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its unique structure, which includes a quinoline core, a pyridine ring, and a carboxamide group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline compound in the presence of a palladium catalyst.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction, where the quinoline derivative reacts with an appropriate amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and drug discovery.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug design and optimization.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-hydroxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- N-(2-hydroxy-5-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
- N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-3-carboxamide
Uniqueness: N-(2-hydroxy-5-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the specific positioning of its functional groups. The presence of the hydroxyl group at the 2-position and the methyl group at the 5-position on the phenyl ring, along with the pyridin-4-yl and quinoline-4-carboxamide moieties, imparts distinct chemical and biological properties. These structural features influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H17N3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-14-6-7-21(26)20(12-14)25-22(27)17-13-19(15-8-10-23-11-9-15)24-18-5-3-2-4-16(17)18/h2-13,26H,1H3,(H,25,27) |
InChI Key |
KULIZZVPKMVJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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